- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst, Organic & Biomolecular Chemistry, 2009, 7(2), 229-231
Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)
93423-88-2 structure
Product Name:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
CAS No:93423-88-2
MF:C9H15NO4
MW:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871
Update Time:2024-10-26
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
- (S)-N-(ethyoxycarbonyl)proline methyl ester
- (S)-propline-N-ethyl carbamate methyl ester
- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
- N-(ethyloxycarbonyl)-(L)-proline methyl ester
- S-(-)-N-ethoxycarbonyl-proline methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
- 6851AJ
- AB24980
- AX8044670
- 423P882
- Me
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
- (S)-N-(Ethoxycarbonyl)proline methyl ester
- N-(Ethoxycarbonyl)-(S)-proline methyl ester
- N-Ethoxycarbonyl-L-proline methyl ester
- L
- AS-31160
- AKOS015961305
- SCHEMBL5499151
- CHEMBL388926
- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
- AC-13585
- MFCD06410843
- 93423-88-2
- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
-
- MDL: MFCD12144841
- Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
- InChI Key: YCWGTZNCRJOYQK-ZETCQYMHSA-N
- SMILES: C(N1CCC[C@H]1C(=O)OC)(=O)OCC
Computed Properties
- Exact Mass: 201.10000
- Monoisotopic Mass: 201.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 0.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 249.3℃ at 760 mmHg
- Flash Point: 104.6℃
- Refractive Index: 1.478
- PSA: 55.84000
- LogP: 0.71820
- Vapor Pressure: No data available
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198635-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$400 | 2021-06-09 | |
| Alichem | A109004094-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 1g |
$249.31 | 2023-08-31 | |
| Alichem | A109004094-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$685.02 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-5g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 5g |
¥2,793.60 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 1g |
¥1549.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 5g |
¥3172.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-250mg |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 250mg |
¥629.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 1g |
¥860.40 | 2022-01-10 | |
| abcr | AB451143-250 mg |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 250MG |
€138.10 | 2023-07-18 | ||
| abcr | AB451143-1 g |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 1g |
€259.80 | 2023-07-18 |
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Reference
- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt
Reference
- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency, Tetrahedron, 2006, 62(52), 12264-12269
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Reference
- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
Reference
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt
Reference
- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator, Macromolecules (Washington, 2012, 45(20), 8172-8192
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids, Synthetic Communications, 1995, 25(10), 1523-30
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt
Reference
- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses, Molecules, 2012, 17, 5626-5650
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, Heteroatom Chemistry, 2003, 14(1), 42-45
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Reference
- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions, Chemistry - A European Journal, 2016, 22(32), 11422-11428
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C
Reference
- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters, Talanta, 2005, 67(1), 121-128
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
1.2 Solvents: Water
1.3 Solvents: Chloroform
Reference
- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid, Tetrahedron: Asymmetry, 2003, 14(1), 95-100
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Order Number:A844589
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):400.0
Email:sales@amadischem.com
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Related Products
- 77581-28-3(1-ethyl 2-Methyl pyrrolidine-1,2-dicarboxylate)
- 87304-70-9(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI))
- 185246-66-6(1-Ethyl 2-methyl (2R)-Pyrrolidine-1,2-dicarboxylate)
- 374929-31-4(1,2-Pyrrolidinedicarboxylicacid,5-ethyl-,dimethylester,(2S)-(9CI))
- 87251-01-2(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5S-cis)-(9CI))
- 5700-74-3(1-(ethoxycarbonyl)proline)
- 5626-64-2(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,tetrahydro-)
- 87392-44-7(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-trans)-(9CI))
- 87392-45-8(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5S-trans)-(9CI))
- 83541-81-5((S)-Dimethyl pyrrolidine-1,2-dicarboxylate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Purity:99%
Quantity:5g
Price ($):400.0